BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Optimizing TED-347
Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TED-347

Cat. No.: B15544150

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the
in vivo dosage of TED-347.

Frequently Asked Questions (FAQS)

Q1: What is the recommended starting dose for TED-347 in in vivo mouse studies?

There is currently no publicly available in vivo dosage data specifically for TED-347. However,
based on in vivo studies of other small molecule inhibitors of the YAP-TEAD interaction with
different chemical scaffolds, a starting dose-range finding study could commence between 10
mg/kg and 100 mg/kg. For instance, a novel biaryl sulfonamide YAP/pan-TEAD inhibitor
demonstrated tumor regression in a mouse xenograft model at doses of 30 mg/kg and 100
mg/kg administered orally once daily[1]. Another potent and specific YAP/TAZ-TEAD inhibitor,
MRK-A, was found to have pharmacokinetics suitable for daily oral dosing in mice[2].

Itis crucial to perform a dose-range finding study to determine the maximum tolerated dose
(MTD) and to identify a dose that provides a balance between efficacy and toxicity for your
specific animal model and tumor type.

Q2: How can | determine the optimal dose of TED-347 for my specific cancer model?

Determining the optimal dose requires a systematic approach involving a dose-response study.
This typically involves the following steps:
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o Dose-Range Finding (Dose Escalation Study): Start with a low dose (e.g., 10 mg/kg) and
escalate in subsequent cohorts of animals until signs of toxicity are observed. This will help
establish the Maximum Tolerated Dose (MTD).

o Efficacy Study at Sub-MTD Doses: Once the MTD is estimated, conduct a larger study using
several dose levels below the MTD (e.g., MTD, MTD/2, MTD/4) to evaluate the anti-tumor
efficacy.

o Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the drug concentration in
plasma and tumor tissue with target engagement (e.g., reduction in downstream target gene
expression like CTGF and CYR61) and anti-tumor effect.

Q3: What are the potential signs of toxicity | should monitor for with TED-347?

As TED-347 is a covalent inhibitor, it is important to monitor for both on-target and off-target
toxicity.[3][4] General signs of toxicity in mice include:

Weight loss (>15-20%)

Changes in behavior (lethargy, hunched posture)

Ruffled fur

Diarrhea or other gastrointestinal issues

Changes in food and water intake

Organ-specific toxicity should also be assessed through histopathological analysis of major
organs (liver, kidney, spleen, etc.) at the end of the study.

Q4: What is the mechanism of action of TED-3477

TED-347 is a potent, irreversible, and covalent inhibitor of the protein-protein interaction
between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[3] It
specifically and covalently binds to cysteine 367 (Cys367) within the central pocket of TEAD4,
thereby blocking TEAD transcriptional activity and its downstream pro-proliferative and anti-
apoptotic effects.
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Q5: What are the known in vitro effective concentrations of TED-3477

In vitro studies have shown that TED-347 inhibits the TEAD4-Yapl protein-protein interaction
with an apparent EC50 of 5.9 pM. It has been shown to reduce the viability of patient-derived

glioblastoma cell lines and inhibit the co-immunoprecipitation of TEAD4 and Yapl in cells at

concentrations around 5-10 uM.

Data Summary Tables

Table 1: In Vitro Activity of TED-347

Parameter Value

Cell Lines/System

Reference

TEADA4-Yapl PPI

5.9 uM
EC50

Biochemical Assay

Ki for TEAD4 10.3 uM

Biochemical Assay

GBM43 Cell Viability Effective at 0.5-100
Inhibition UM

GBM43 cells

CTGF Transcript

) Significant at 10 pM
Reduction

HEK-293, GBM43

cells

Table 2: In Vivo Dosing of Other Investigational YAP-TEAD Inhibitors
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Animal
Compound Dose Route Outcome Reference
Model
_ >100%
Biaryl NCI-H226
] 30, 100 ) Tumor
Sulfonamide Xenograft Oral (daily)
mg/kg Growth
[1] (Mouse) I
Inhibition
Favorable
MRK-A Mouse Not specified Oral (daily) pharmacokin
etics
Lead
Xenograft -~ Suppressed
Compound Not specified Oral
] (Mouse) tumor growth
(Kim et al.)

Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD)

Study for TED-347 in Mice

Objective: To determine the maximum tolerated dose of TED-347 when administered via a

specific route (e.g., oral gavage or intraperitoneal injection).

Materials:

TED-347

Methodology:

Dosing syringes and needles

Tumor-bearing mice (e.g., nude mice with xenografts)

Standard animal housing and monitoring equipment

Vehicle solution (e.g., 5% DMSO + 30% PEG300 + 65% Saline)
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o Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the
start of the experiment.

e Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle
control group.

» Dose Escalation:
o Start with a low dose of TED-347 (e.g., 10 mg/kg) in the first cohort.
o Administer the assigned dose daily for a predetermined period (e.g., 14 days).

o If no severe toxicity is observed, escalate the dose in the next cohort (e.g., 30 mg/kg, 60
mg/kg, 100 mg/kg).

e Monitoring:
o Record body weight daily.

o Observe clinical signs of toxicity daily (e.g., changes in posture, fur, activity, stool
consistency).

o Measure tumor volume 2-3 times per week.

o MTD Determination: The MTD is defined as the highest dose that does not cause death or
significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

o Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a
gross necropsy. Collect major organs for histopathological analysis to identify any organ-
specific toxicities.

Protocol 2: In Vivo Efficacy (Dose-Response) Study of
TED-347

Objective: To evaluate the anti-tumor efficacy of TED-347 at various doses below the MTD.

Materials:
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TED-347

Vehicle solution

A larger cohort of tumor-bearing mice

Calipers for tumor measurement
Methodology:

e Tumor Implantation and Growth: Implant tumor cells into mice. Once tumors reach a
palpable size (e.g., 100-150 mms3), randomize the animals into treatment groups.

e Group Allocation: Assign mice to a vehicle control group and at least three TED-347
treatment groups with doses below the determined MTD (e.g., MTD, MTD/2, MTD/4). Ensure
sufficient animals per group (n=8-10) for statistical power.

o Treatment: Administer the vehicle or TED-347 daily for the duration of the study (e.g., 21-28
days).

e Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and
calculate tumor volume (Volume = 0.5 x Length x Width?2).

» Efficacy Endpoints:
o Primary endpoint: Tumor growth inhibition (TGI).
o Secondary endpoints: Body weight, survival, and any observed toxicities.

e Pharmacodynamic Analysis: At the end of the study, collect tumor tissue at a specified time
point post-last dose to analyze the expression of YAP-TEAD target genes (e.g., CTGF,
CYRG61) by gPCR or Western blot to confirm target engagement.

Visualizations
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Caption: The Hippo Signaling Pathway and the inhibitory action of TED-347.
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Caption: Experimental workflow for in vivo dosage optimization of TED-347.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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